molecular formula C14H16N2O2 B2402004 N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide CAS No. 2094135-75-6

N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide

Cat. No. B2402004
M. Wt: 244.294
InChI Key: NIWFIQDJHZQZRP-UHFFFAOYSA-N
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Description

“N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide” is a complex organic compound. It is part of a class of compounds known as indoles . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the Tscherniac-Einhorn reaction of indoline with commercially available 2- (hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst under neat condition followed by hydrolysis of phthalimido to amino group .


Molecular Structure Analysis

The molecular structure of “N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide” is complex, with multiple rings and functional groups. The structure can be analyzed using various spectroscopic techniques, including NMR and IR spectroscopy .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, depending on the conditions and reagents used. For example, it can participate in [3 + 2] cycloaddition reactions with isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide” can be determined using various analytical techniques. For instance, its molecular weight is 119.1638 .

Future Directions

The future directions for research on “N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide” could involve further exploration of its biological activities and potential therapeutic applications. Additionally, new synthetic routes could be developed to improve the efficiency and selectivity of its synthesis .

properties

IUPAC Name

N-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-13(17)15-10(2)14(18)16-9-8-11-6-4-5-7-12(11)16/h3-7,10H,1,8-9H2,2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWFIQDJHZQZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2=CC=CC=C21)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide

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